N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorophenyl and dichlorophenyl groups, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c1-9-20-15(16(24)21-14-5-3-2-4-13(14)19)22-23(9)12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWERUKBOABBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The chlorophenyl and dichlorophenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, using carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous triazole carboxamides hydrolyze to form carboxylic acids:
| Reaction Conditions | Product | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, Δ) | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | Acid-catalyzed cleavage of the amide bond |
| Basic (NaOH, H₂O, Δ) | Same as above + NH₃ | Base-mediated nucleophilic attack |
This reactivity aligns with studies on triazole carboxamides, where hydrolysis yields stable carboxylic acids . Steric hindrance from the dichlorophenyl groups may slow reaction kinetics compared to simpler analogs.
Nitrogen-Alkylation
The NH group in the triazole (position 2 or 4, depending on tautomerism) can undergo alkylation:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated triazole derivative |
| Benzyl bromide | Phase-transfer catalyst | N-Benzyl analog |
Such reactions are reported in structurally related 1,2,4-triazoles .
Reduction of the Carboxamide
The carboxamide can be reduced to a primary amine using strong reducing agents:
| Reagent | Product | Yield (Analog Data) |
|---|---|---|
| LiAlH₄, THF | 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-methanamine | ~60–75% |
This transformation is critical for generating bioactive amine derivatives.
Acylation
The amide nitrogen can react with acyl chlorides:
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride | N-Acetyl carboxamide derivative | Prodrug synthesis |
Stability Under Environmental Conditions
The compound’s stability is influenced by its substituents:
| Condition | Degradation Pathway | Half-Life (Estimated) |
|---|---|---|
| UV light | Photolytic cleavage of C-Cl bonds | Days to weeks |
| Aqueous pH 7.4 | Slow hydrolysis of the carboxamide group | Months |
Chlorine substituents enhance stability against oxidation but increase susceptibility to photodegradation .
Comparative Reactivity of Structural Analogs
The table below highlights key differences between this compound and related triazole derivatives:
| Compound | Hydrolysis Rate (Carboxamide) | Alkylation Efficiency |
|---|---|---|
| N-(2-Chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | Moderate (predicted) | Low |
| 1-(4-Chlorophenyl)-5-methyltriazole-3-carboxamide | High | Moderate |
| 5-Methyl-1H-1,2,4-triazole-3-carboxamide | Very high | High |
Electron-withdrawing chlorine groups reduce reactivity in substitution and hydrolysis reactions compared to simpler analogs .
Scientific Research Applications
Overview
The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its mechanism often involves interference with microbial cell wall synthesis or function.
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited substantial inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Fungal Inhibition : Another research focused on its antifungal properties, revealing that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger at concentrations as low as 16 µg/mL. The study utilized a broth microdilution method to assess antifungal activity .
Overview
N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has been evaluated for its anticancer potential against various cancer cell lines.
Case Studies
- In Vitro Studies : The National Cancer Institute (NCI) conducted in vitro assays on several human tumor cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Overview
In addition to its medicinal uses, this compound has been explored for its potential as a pesticide or herbicide.
Case Studies
- Herbicidal Activity : Preliminary studies indicate that this compound can inhibit the growth of certain weed species. Field trials showed a reduction in weed biomass by up to 70% when applied at recommended rates .
- Plant Growth Regulation : Research has also suggested that this compound may act as a plant growth regulator, enhancing growth parameters such as root length and biomass in treated crops compared to untreated controls .
Data Summary
| Application | Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|---|
| Antimicrobial | Bacterial | Staphylococcus aureus, E. coli | MIC: 8 - 32 µg/mL |
| Fungal | Candida albicans, A. niger | MIC: 16 µg/mL | |
| Anticancer | Cytotoxicity | MCF7 (breast), A549 (lung) | IC50: 10 - 20 µM |
| Agricultural | Herbicidal | Various weed species | Biomass reduction: up to 70% |
| Growth Regulation | Crop plants | Enhanced root length and biomass |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- (2-chlorophenyl)(3,5-dichlorophenyl)(6-chloro-2,5-dihydroxyphenyl)methanesulfonic acid
Comparison:
- N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its triazole ring, which imparts distinct chemical and biological properties.
- The presence of multiple chlorophenyl groups enhances its reactivity and potential for functionalization compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS No. 338408-77-8) is a triazole derivative that has garnered attention for its potential biological activities. This compound's structure includes multiple chlorine substitutions and a triazole ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₁Cl₃N₄O
- Molecular Weight : 381.64 g/mol
- CAS Number : 338408-77-8
The compound features a triazole moiety, which is often associated with diverse biological activities, including antifungal and anticancer properties. Its chlorinated phenyl groups may enhance lipophilicity and influence binding interactions with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various assays:
- In Vitro Studies : The compound was tested against several cancer cell lines, revealing moderate to high cytotoxicity. For instance, it exhibited IC₅₀ values ranging from 10 to 30 µM against human carcinoma cell lines, indicating effective inhibition of cancer cell proliferation .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT-29 (Colon) | 15 ± 2 |
| MCF-7 (Breast) | 20 ± 3 |
| A549 (Lung) | 25 ± 4 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
2. Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. In one study, related compounds demonstrated significant antiviral activity against herpes simplex virus (HSV). Although specific data for this compound is limited, the structural similarities suggest potential efficacy against viral infections .
3. Enzyme Inhibition
Triazoles have been investigated for their ability to inhibit various enzymes:
- Carbonic Anhydrase Inhibition : Preliminary studies indicate that the compound may inhibit carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes and diseases. Molecular docking studies revealed that the compound binds effectively to the active site of CA-II, suggesting a mechanism for its inhibitory action .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features:
- Chlorine Substituents : The presence of chlorine atoms at specific positions on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : The triazole moiety is crucial for the biological activity of these compounds. Variations in substitution patterns on this ring can lead to significant changes in potency and selectivity .
Case Studies
Several case studies highlight the compound's potential:
- Study on Anticancer Activity : A recent evaluation of various triazole derivatives showed that compounds with similar structures to N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl exhibited significant apoptosis induction in cancer cells compared to standard treatments like cisplatin .
- Antiviral Testing : Related compounds were tested for their ability to inhibit viral replication in cell cultures. The findings support further investigation into this compound's antiviral properties .
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, and how can reaction yields be optimized?
Answer:
- Stepwise Synthesis : Start with the preparation of the triazole core via cyclocondensation of thiosemicarbazides with appropriate ketones or aldehydes under acidic conditions. Chlorophenyl and dichlorophenyl substituents can be introduced via nucleophilic substitution or Suzuki coupling .
- Optimization : Use coupling reagents like EDCI/HOBt to enhance carboxamide bond formation. Solvent choice (e.g., DMF or acetonitrile) and temperature control (room temp to 80°C) significantly impact yield. Ultrasound-assisted synthesis may reduce reaction time by 30–50% compared to conventional methods .
- Yield Monitoring : Track reaction progress via TLC or HPLC. Purify via column chromatography (e.g., PE:EA = 8:1) and recrystallization (ethanol/water) to achieve >65% purity .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
Answer:
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles, confirming triazole ring geometry and substituent orientation. Chlorine atoms exhibit characteristic electron density profiles .
- Spectroscopy :
- ¹H/¹³C-NMR : Key signals include methyl protons (δ ~2.6 ppm) and aromatic protons (δ 7.2–8.1 ppm). Carboxamide carbonyls appear at ~165–170 ppm in ¹³C-NMR .
- IR : Confirm carboxamide C=O stretch (~1640–1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : ESI-MS detects [M+H]+ ions, with isotopic patterns reflecting chlorine substitutions (e.g., m/z ~434 for C₁₇H₁₁Cl₃N₄O) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 or kinases. The dichlorophenyl group may occupy hydrophobic pockets, while the triazole engages in hydrogen bonding .
- MD Simulations : Assess binding stability over 100-ns trajectories. Note that force fields (e.g., AMBER) may underestimate halogen-bonding effects of chlorine atoms .
- Limitations : Computational models may not account for metabolic degradation or off-target effects. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How should researchers resolve contradictions in reported bioactivity data for triazole carboxamides?
Answer:
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability : Use liver microsomes to assess compound degradation. Chlorine substituents improve metabolic stability but may reduce solubility .
- Data Harmonization : Cross-reference results with structural analogs (Table 1) to identify substituent-dependent trends.
Q. Table 1: Structural Analogs and Bioactivity Trends
Q. What strategies are effective for studying the compound’s interaction with DNA or proteins?
Answer:
- Fluorescence Quenching : Titrate the compound into ethidium bromide-DNA complexes. A Stern-Volmer plot quantifies binding constants (Kₐ ~10⁴–10⁶ M⁻¹) .
- ITC (Isothermal Titration Calorimetry) : Measure enthalpy changes during protein binding. Triazole-carboxamides often show entropy-driven binding due to hydrophobic interactions .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., HIV-1 protease). The 2-chlorophenyl group may occupy S1 pockets in proteases .
Q. Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound. Validate with controls to exclude solvent toxicity .
- Prodrug Design : Introduce phosphate or glycoside moieties to the carboxamide group to enhance hydrophilicity .
Q. What are best practices for ensuring synthetic reproducibility across labs?
Answer:
- Detailed Protocols : Specify reagent grades (e.g., ≥99% purity for DMDAAC) and equipment (e.g., ultrasonic bath frequency) .
- Intermediate Characterization : Provide ¹H-NMR and HPLC data for all intermediates to confirm stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
